Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide is an organic compound with the molecular formula C15H12N2O4S and a molecular weight of 316.33 g/mol . This compound is characterized by the presence of nitro, acetyl, formylamino, and sulfide functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-acetylphenyl sulfide followed by formylation and subsequent amination. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetyl and formylamino groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and formylamino groups can also participate in biochemical reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide can be compared with similar compounds such as:
2-Nitro-4-acetylphenyl sulfide: Lacks the formylamino group, resulting in different reactivity and applications.
4-Acetylphenyl (2-formylaminophenyl) sulfide:
2-Nitro-4-acetylphenyl (2-aminophenyl) sulfide: Contains an amino group instead of a formylamino group, leading to variations in its chemical and biological properties.
These comparisons highlight the unique features of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63979-91-9 |
---|---|
Molekularformel |
C15H12N2O4S |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
N-[2-(4-acetyl-2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)11-6-7-15(13(8-11)17(20)21)22-14-5-3-2-4-12(14)16-9-18/h2-9H,1H3,(H,16,18) |
InChI-Schlüssel |
OZEUKTNKVSPMJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.